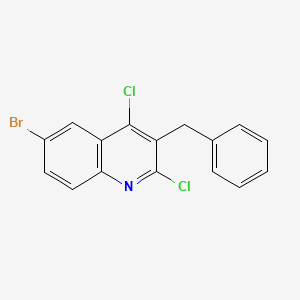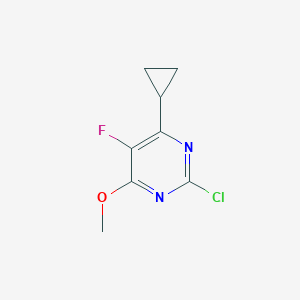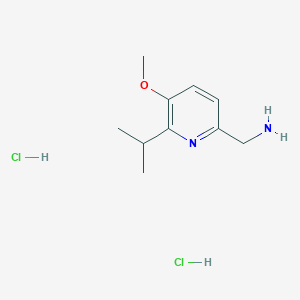
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the 5-position, a propan-2-yl group at the 6-position, and a methanamine group at the 2-position of the pyridine ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Functional Group Introduction: The methoxy group is introduced at the 5-position using a methoxylation reaction, while the propan-2-yl group is introduced at the 6-position through an alkylation reaction.
Methanamine Group Introduction: The methanamine group is introduced at the 2-position through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methanamine groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the propan-2-yl group.
2-(6-Methylpyridin-2-yl)ethanamine: Contains a methyl group instead of a methoxy group.
2-Bromo-6-methoxypyridine: Contains a bromine atom instead of the methanamine group.
Uniqueness
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride is unique due to the presence of both the methoxy and propan-2-yl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H18Cl2N2O |
|---|---|
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
(5-methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-7(2)10-9(13-3)5-4-8(6-11)12-10;;/h4-5,7H,6,11H2,1-3H3;2*1H |
Clé InChI |
BJYGAQRXQKBLBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=N1)CN)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



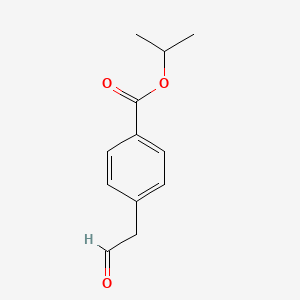



![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
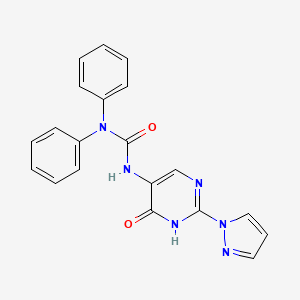

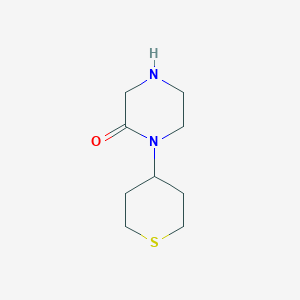
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
